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Compound of Interest

Compound Name: 1,1,2-Trichlorotrifluoroethane

Cat. No.: B165192

This guide provides a comprehensive overview of the spectroscopic data for 1,1,2-
Trichlorotrifluoroethane (CFC-113), a compound of significant interest in various scientific
and industrial applications. The following sections detail its infrared (IR), mass spectrometry
(MS), and nuclear magnetic resonance (NMR) spectroscopic characteristics, offering valuable
data for researchers, scientists, and drug development professionals.

Spectroscopic Data Summary

The quantitative spectroscopic data for 1,1,2-Trichlorotrifluoroethane are summarized in the
tables below for easy reference and comparison.

Infrared (IR) Spectroscopy Data

The infrared spectrum of 1,1,2-Trichlorotrifluoroethane is characterized by strong absorptions
corresponding to the stretching and bending vibrations of its carbon-chlorine and carbon-
fluorine bonds.
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Vibrational Mode

Wavenumber (cm~12) Intensity .
Assignment
1195 Strong C-F Stretch
1100 Strong C-F Stretch
901 Strong C-C Stretch / C-F Stretch
830 Medium C-ClI Stretch
670 Medium C-ClI Stretch
540 Medium C-Cl Bend

Data sourced from the NIST Chemistry WebBook.[1]

Mass Spectrometry (MS) Data

The electron ionization mass spectrum of 1,1,2-Trichlorotrifluoroethane shows a

characteristic fragmentation pattern, providing a unique fingerprint for its identification. The

molecular ion peak is often weak or absent due to the compound's instability upon ionization.

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%)

lon Fragment

151 100 [C2ClaF3]*
116 60 [C2CIF2]*
85 45 [CCIzF]*
66 30 [CCIF]*
47 25 [CCIl*

Data sourced from the NIST Chemistry WebBook.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
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Due to the absence of protons, only 3C and °F NMR are applicable for 1,1,2-
Trichlorotrifluoroethane. The molecule's structure (Cl2FC-CCIF2) presents two distinct carbon
and two distinct fluorine environments, which will result in two signals in both the 13C and 1°F
NMR spectra.

Predicted Chemical Shift L
Carbon Atom Multiplicity
(3, ppm)

Triplet (due to coupling with

two 1°F)

-CCIF2 118 - 122

Doublet (due to coupling with
one °F)

-CClzF 110-114

Predicted values based on analogous chlorofluorocarbons.

. Predicted Chemical Shift Lo
Fluorine Atom . Multiplicity
(3, ppm, relative to CFCls)

Triplet (due to coupling with

-CCIF2 -70 to -90
the other 1°F group)
Doublet of triplets (due to
coupling with the other 1°F
-CClF -60 to -80

group and splitting from the

carbon)

Predicted values based on typical chemical shift ranges for fluorinated alkanes.

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of 1,1,2-Trichlorotrifluoroethane to
identify its functional groups.
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Methodology:

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

o Sample Preparation: As 1,1,2-Trichlorotrifluoroethane is a volatile liquid, the spectrum can
be obtained using a gas cell or by preparing a thin film between two infrared-transparent salt
plates (e.g., NaCl or KBr). For the thin film method, a single drop of the neat liquid is placed
on one plate, and the second plate is carefully placed on top to create a thin, uniform film.

o Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment.
A background spectrum of the empty salt plates or gas cell is recorded first. The sample
spectrum is then acquired over a typical range of 4000-400 cm™1,

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments to elucidate
its molecular weight and structure.

Methodology:

 Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an
electron ionization (EI) source is typically used for volatile compounds.

o Sample Introduction: A dilute solution of 1,1,2-Trichlorotrifluoroethane in a volatile solvent
(e.g., dichloromethane) is injected into the GC inlet. The GC separates the analyte from the
solvent and any impurities.

« lonization: As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This
causes the molecule to ionize and fragment.

e Mass Analysis: The resulting positively charged fragments are accelerated into a mass
analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio
(m/z).
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o Detection: A detector records the abundance of each fragment at its respective m/z value,
generating the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To obtain 13C and °F NMR spectra to determine the chemical environments of the
carbon and fluorine atoms in the molecule.

Methodology:

 Instrumentation: A high-field NMR spectrometer equipped with a broadband probe capable of
detecting 13C and *°F nuclei.

o Sample Preparation: Approximately 50-100 mg of 1,1,2-Trichlorotrifluoroethane is
dissolved in a deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm NMR tube.
A small amount of a reference standard, such as tetramethylsilane (TMS) for 3C NMR or
trichlorofluoromethane (CFCIs) for 1°F NMR, may be added.

e 13C NMR Acquisition:
o The spectrometer is tuned to the 13C frequency.

o A standard proton-decoupled pulse sequence is used to acquire the spectrum. This
removes splitting from any residual protons and enhances the signal-to-noise ratio.

o A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.
e 19F NMR Acquisition:
o The spectrometer is tuned to the °F frequency.

o A standard single-pulse experiment is typically sufficient due to the high sensitivity of the
19F nucleus.

o Proton decoupling is generally not necessary unless there are proton-containing
impurities.
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o Data Processing: The acquired free induction decays (FIDs) for both 13C and 1°F are Fourier
transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra.
Chemical shifts are referenced to the appropriate standard.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like 1,1,2-Trichlorotrifluoroethane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b165192#spectroscopic-data-for-1-1-2-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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